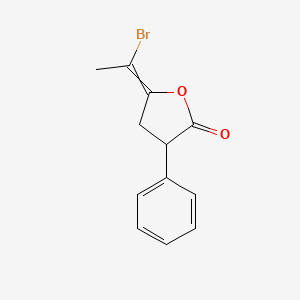
5-(1-Bromoethylidene)-3-phenyloxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-Bromoethylidene)-3-phenyloxolan-2-one is an organic compound characterized by the presence of a bromoethylidene group attached to a phenyloxolanone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Bromoethylidene)-3-phenyloxolan-2-one typically involves the reaction of a suitable precursor with bromine under controlled conditions. One common method involves the bromination of 3-phenyloxolan-2-one using bromine or a bromine-containing reagent in the presence of a catalyst. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced analytical techniques further enhances the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-(1-Bromoethylidene)-3-phenyloxolan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding ethylidene derivative.
Oxidation Reactions: Oxidation can lead to the formation of more complex structures with additional functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide, thiourea, or sodium alkoxide in polar solvents like ethanol or dimethyl sulfoxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed
Substitution: Formation of substituted derivatives with various functional groups.
Reduction: Formation of ethylidene derivatives.
Oxidation: Formation of oxidized products with additional functional groups.
Applications De Recherche Scientifique
5-(1-Bromoethylidene)-3-phenyloxolan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-(1-Bromoethylidene)-3-phenyloxolan-2-one involves its interaction with molecular targets through its reactive bromoethylidene group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The compound may also participate in redox reactions, influencing cellular pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(1-Chloroethylidene)-3-phenyloxolan-2-one: Similar structure with a chlorine atom instead of bromine.
5-(1-Iodoethylidene)-3-phenyloxolan-2-one: Similar structure with an iodine atom instead of bromine.
5-(1-Fluoroethylidene)-3-phenyloxolan-2-one: Similar structure with a fluorine atom instead of bromine.
Uniqueness
5-(1-Bromoethylidene)-3-phenyloxolan-2-one is unique due to the specific reactivity of the bromoethylidene group, which offers distinct chemical properties and potential applications compared to its chloro, iodo, and fluoro analogs. The bromine atom provides a balance of reactivity and stability, making it a versatile compound for various research and industrial applications.
Propriétés
Numéro CAS |
79054-06-1 |
|---|---|
Formule moléculaire |
C12H11BrO2 |
Poids moléculaire |
267.12 g/mol |
Nom IUPAC |
5-(1-bromoethylidene)-3-phenyloxolan-2-one |
InChI |
InChI=1S/C12H11BrO2/c1-8(13)11-7-10(12(14)15-11)9-5-3-2-4-6-9/h2-6,10H,7H2,1H3 |
Clé InChI |
GHKIPZRZCAVFNK-UHFFFAOYSA-N |
SMILES canonique |
CC(=C1CC(C(=O)O1)C2=CC=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5R)-5-[(4-tert-Butylphenyl)sulfanyl]-2,2-dimethylcyclohexan-1-one](/img/structure/B14441064.png)
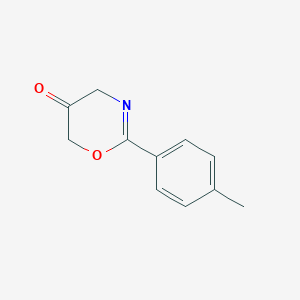
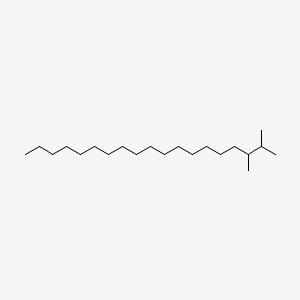
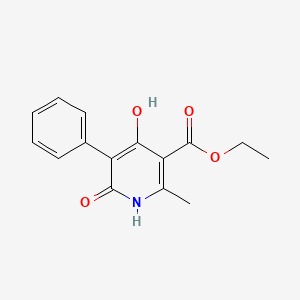
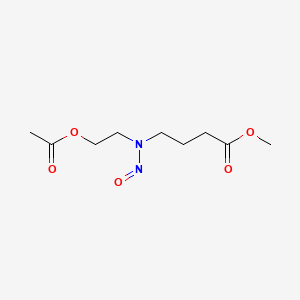
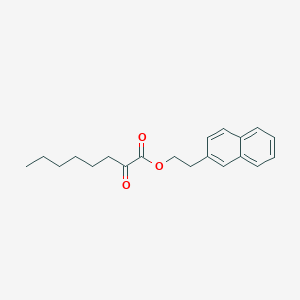
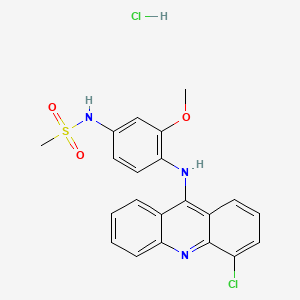

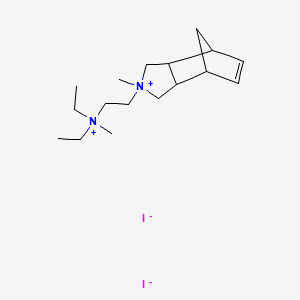
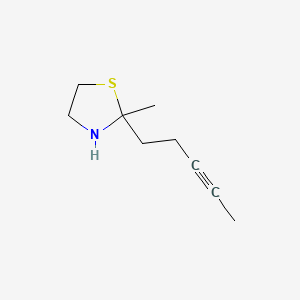

![6-Butyltetrazolo[1,5-a]pyrimidine](/img/structure/B14441118.png)
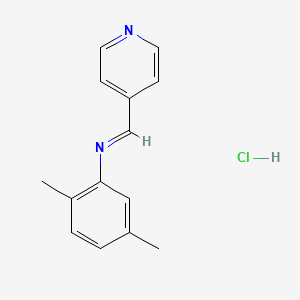
![2-[(Diphenylphosphanyl)methyl]phenol](/img/structure/B14441128.png)
